molecular formula C7H14O6 B10789801 Sequoyitol CAS No. 7600-53-5

Sequoyitol

Cat. No.: B10789801
CAS No.: 7600-53-5
M. Wt: 194.18 g/mol
InChI Key: DSCFFEYYQKSRSV-MVWKSXLKSA-N
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Description

Sequoyitol, also known as 5-O-methyl-myo-inositol, is a naturally occurring cyclitol derivative. It is primarily found in various plants, including ginkgo nuts and soybeans. This compound has gained attention due to its potential therapeutic properties, particularly in the management of diabetes and related metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sequoyitol can be synthesized through several methods. One common approach involves the methylation of myo-inositol. This process typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods

Industrial production of this compound often involves extraction from plant sources. The extraction process includes grinding the plant material, followed by solvent extraction using alcohol or acetone. The extract is then purified through various chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Sequoyitol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted cyclitol derivatives.

Scientific Research Applications

    Chemistry: Sequoyitol is used as a building block in the synthesis of complex organic molecules.

    Biology: It has been shown to improve insulin signaling and glucose metabolism in cellular models.

    Medicine: this compound exhibits antidiabetic properties by enhancing insulin sensitivity and secretion. .

    Industry: this compound is used in the formulation of dietary supplements and functional foods aimed at managing blood glucose levels.

Mechanism of Action

Sequoyitol exerts its effects primarily by enhancing insulin signaling pathways. It directly stimulates the phosphorylation of insulin receptor substrate-1 and Akt in hepatocytes, adipocytes, and β-cells. This leads to improved glucose uptake and reduced glucose production. This compound also counteracts the inhibitory effects of tumor necrosis factor-alpha on insulin signaling .

Comparison with Similar Compounds

Sequoyitol is often compared with other cyclitol derivatives such as d-pinitol and myo-inositol. While all these compounds share a similar cyclohexane structure, this compound is unique due to its specific methylation pattern, which imparts distinct biological activities. Unlike myo-inositol, this compound has been shown to have more potent antidiabetic effects .

Similar Compounds

    d-Pinitol: Another cyclitol with antidiabetic properties.

    Myo-Inositol: A widely studied cyclitol involved in various cellular processes.

This compound’s unique structure and potent biological activities make it a promising candidate for further research and therapeutic development.

Properties

IUPAC Name

(1S,2R,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4+,5+,6-,7?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCFFEYYQKSRSV-MVWKSXLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(C1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1[C@@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801313753
Record name 2-O-Methyl-myo-inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

523-92-2, 7600-53-5
Record name 5-O-Methyl-myo-inositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-O-Methyl-myo-inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-O-methyl-myo-inositol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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